(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Activities
A study by Zhong et al. (2020) explored aryloxyethylamine derivatives for biological activity, with a focus on neuroprotection. Among these, certain compounds showed potential neuroprotective effects against glutamate-induced cell death in PC12 cells and exhibited significant protection against acute cerebral ischemia in mice. These findings suggest the potential for developing new anti-ischemic stroke agents (Zhong, Gao, Xu, Qi, & Wu, 2020).
Antidepressant Potential
Vacher et al. (1999) investigated the oral bioavailability of a structural class of 5-HT1A receptor agonists, focusing on derivatives with enhanced and long-lasting agonist activity. The study found that certain derivatives possessed high affinity and selectivity for 5-HT1A receptors and exhibited potent antidepressant potential in vivo (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Antimicrobial and Anticancer Properties
A variety of studies have explored the antimicrobial and anticancer activities of compounds structurally related to (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone. Kumar et al. (2012), for example, synthesized pyrazoline derivatives showing good antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, Vinaya et al. (2011) reported that certain piperidine derivatives displayed antileukemic activity, indicating potential for cancer treatment (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).
Analgesic Effects
Research by Deseure et al. (2002) examined the analgesic effects of 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain. The study found that certain compounds effectively reduced hyperresponsiveness, suggesting their potential as analgesics (Deseure, Koek, Colpaert, & Adriaensen, 2002).
GPR119 Agonists for Diabetes Treatment
Kubo et al. (2021) developed a novel series of GPR119 agonists as potential treatments for diabetes. Their study focused on optimizing compounds to enhance GPR119 agonist activity and improve pharmacological profiles (Kubo, Takami, Kamaura, Watanabe, Miyashita, Abe, Matsuda, Tsujihata, Odani, Iwasaki, Kitazaki, Murata, & Sato, 2021).
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-14-10-21(26-15(2)25-14)29-19-4-3-9-27(13-19)22(28)20-11-17(12-24-20)16-5-7-18(23)8-6-16/h5-8,10-12,19,24H,3-4,9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFRDYJEWZWIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.